molecular formula C20H18N4O4S B2604125 N-(2-methoxybenzyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide CAS No. 872689-11-7

N-(2-methoxybenzyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2604125
CAS No.: 872689-11-7
M. Wt: 410.45
InChI Key: FRJVNUGTJOEIOK-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a methoxybenzyl group, a nitrophenyl group, and a pyridazinylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridazinyl Intermediate: Starting with a suitable pyridazine derivative, the nitrophenyl group can be introduced through a nitration reaction.

    Thioether Formation: The pyridazinyl intermediate can then be reacted with a thiol compound to form the thioether linkage.

    Acetamide Formation: The final step involves the reaction of the thioether intermediate with 2-methoxybenzylamine under appropriate conditions to form the acetamide.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Methoxybenzaldehyde or methoxybenzoic acid.

    Reduction: Aminophenyl derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxybenzyl)-2-((6-(4-nitrophenyl)pyridazin-3-yl)thio)acetamide: Similar structure with a different position of the nitro group.

    N-(2-methoxybenzyl)-2-((6-(3-aminophenyl)pyridazin-3-yl)thio)acetamide: Similar structure with an amino group instead of a nitro group.

Uniqueness

N-(2-methoxybenzyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S/c1-28-18-8-3-2-5-15(18)12-21-19(25)13-29-20-10-9-17(22-23-20)14-6-4-7-16(11-14)24(26)27/h2-11H,12-13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRJVNUGTJOEIOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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